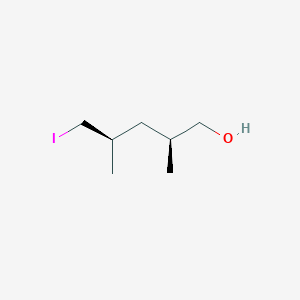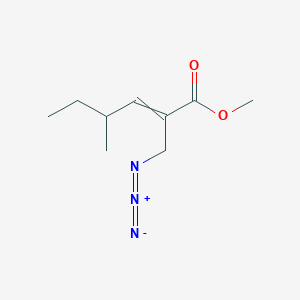
Methyl 2-(azidomethyl)-4-methylhex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(azidomethyl)-4-methylhex-2-enoate is an organic compound that belongs to the class of azido esters Azido esters are known for their high reactivity due to the presence of the azide group, which makes them valuable intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(azidomethyl)-4-methylhex-2-enoate typically involves the reaction of an appropriate alkene with an azidomethylating agent. One common method is the azidomethylation of 4-methylhex-2-enoic acid methyl ester using sodium azide and a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety when handling azides. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(azidomethyl)-4-methylhex-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in nucleophilic substitution reactions to form triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a popular method for forming triazoles.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Triazoles.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(azidomethyl)-4-methylhex-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioconjugation techniques to label biomolecules.
Medicine: Potential use in drug development for targeted delivery systems.
Industry: Utilized in the production of polymers and materials with enhanced properties.
Wirkmechanismus
The mechanism of action of Methyl 2-(azidomethyl)-4-methylhex-2-enoate primarily involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form triazoles, which are stable and biologically active. This reactivity is harnessed in various applications, such as click chemistry, where the azide group reacts with alkynes to form triazoles under mild conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(azidomethyl)-4-methylhexanoate
- Methyl 2-(azidomethyl)-4-methylpent-2-enoate
- Methyl 2-(azidomethyl)-4-methylbut-2-enoate
Uniqueness
Methyl 2-(azidomethyl)-4-methylhex-2-enoate is unique due to its specific structure, which combines the reactivity of the azide group with the stability of the ester moiety. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
CAS-Nummer |
918156-01-1 |
|---|---|
Molekularformel |
C9H15N3O2 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
methyl 2-(azidomethyl)-4-methylhex-2-enoate |
InChI |
InChI=1S/C9H15N3O2/c1-4-7(2)5-8(6-11-12-10)9(13)14-3/h5,7H,4,6H2,1-3H3 |
InChI-Schlüssel |
FCIHYLFJNQRMSP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C=C(CN=[N+]=[N-])C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


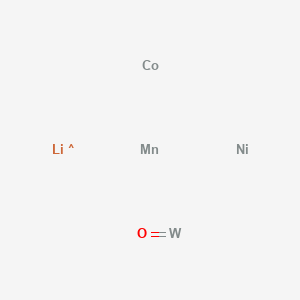
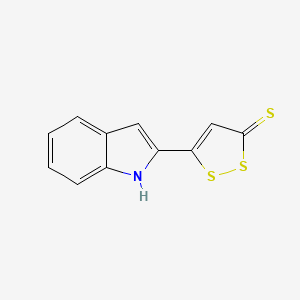
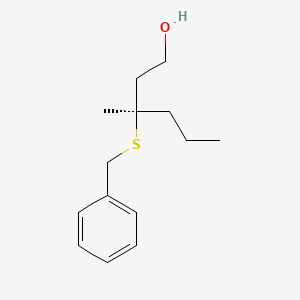
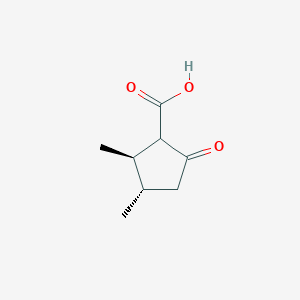
![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)
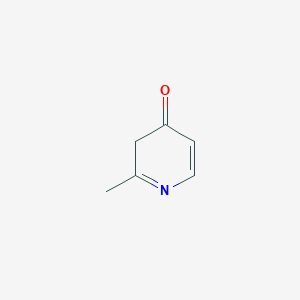
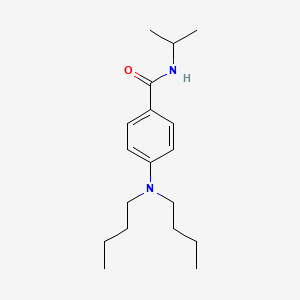

![6-(4-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14192637.png)
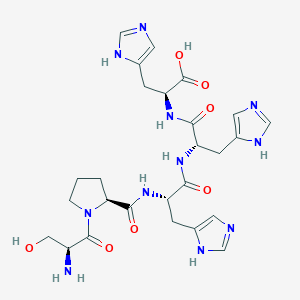
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)
